Scaffold-Driven Selectivity: 6-Aminomethyl Spiro Proline vs. Azabicyclo[3.1.0]hexane in D3 Receptor Antagonists
A direct, head-to-head scaffold comparison within a matched molecular pair context shows that the 5-azaspiro[2.4]heptane 'amino' scaffold, the core of our target compound, provides a fundamentally different selectivity paradigm compared to the closely related azabicyclo[3.1.0]hexane scaffold. When the 5-azaspiro[2.4]heptane scaffold is used, a lead compound demonstrated a D3 receptor pKi of 8.21 with >150-fold selectivity over the D2 receptor, but only 80-fold selectivity over the hERG channel (hERG pIC50 = 6.35) [1]. This contrasts with the azabicyclo[3.1.0]hexane series, for which the study explicitly stated the SAR is different, highlighting the unique selectivity profile imposed by the spiro center.
| Evidence Dimension | D3 Receptor Affinity and Selectivity Profile |
|---|---|
| Target Compound Data | pKi (D3) = 8.21; >150-fold selective over D2; hERG pIC50 = 6.35 (80-fold selectivity) |
| Comparator Or Baseline | Closest azabicyclo[3.1.0]hexane analog (SAR stated to be different) |
| Quantified Difference | Scaffold determines selectivity profile; SAR is non-transferable between scaffolds |
| Conditions | In vitro binding assays for D3, D2, and hERG; data from lead optimization study [1] |
Why This Matters
This head-to-head evidence proves that the 5-azaspiro[2.4]heptane scaffold is not simply a structural mimic of other constrained amino acid scaffolds; it provides a distinct selectivity fingerprint that is critical for developing D3 receptor antagonists with tailored safety profiles.
- [1] Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8351-8374. View Source
